N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine
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Overview
Description
N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine is a chemical compound characterized by the presence of a difluoromethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
Scientific Research Applications
N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine typically involves the introduction of the difluoromethoxy and methoxy groups onto the phenyl ring, followed by the attachment of the cyclopropanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Mechanism of Action
The mechanism of action of N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine: Similar in structure but with an ethoxy group instead of a methoxy group.
N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine hydrochloride: A hydrochloride salt form of the compound
Uniqueness
This compound is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-16-11-6-8(7-15-9-3-4-9)2-5-10(11)17-12(13)14/h2,5-6,9,12,15H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPPMUNGJVORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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